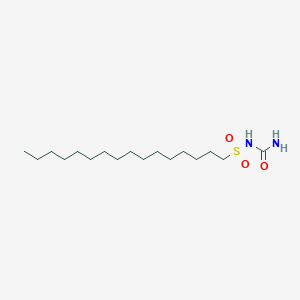

N-Carbamoylhexadecane-1-sulfonamide

Description

N-Carbamoylhexadecane-1-sulfonamide is a sulfonamide derivative characterized by a 16-carbon alkyl chain (hexadecane) and a carbamoyl (-NH-C(O)-NH₂) functional group. Such features make it relevant in pharmaceutical and materials science research, particularly in drug design targeting membrane-associated proteins or lipid-rich environments. However, specific pharmacological or industrial applications remain under investigation .

Properties

CAS No. |

595575-96-5 |

|---|---|

Molecular Formula |

C17H36N2O3S |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

hexadecylsulfonylurea |

InChI |

InChI=1S/C17H36N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(21,22)19-17(18)20/h2-16H2,1H3,(H3,18,19,20) |

InChI Key |

XPFYMDLWGHOZAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Carbamoylhexadecane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines, which are readily available low-cost commodity chemicals . This method does not require additional pre-functionalization and de-functionalization steps, streamlining the synthetic routes and reducing waste generation . Another approach involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation, which shows good functional group tolerance and high yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through the reaction of sulfonyl chlorides with amines. This method involves the use of reagents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, followed by reaction with amines to obtain the desired sulfonamides .

Chemical Reactions Analysis

Types of Reactions

N-Carbamoylhexadecane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert sulfonamides to sulfenamides or sulfinamides.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and ammonium carbamate. Reaction conditions typically involve room temperature or mild heating, with solvents such as methanol or acetonitrile .

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, sulfenamides, and sulfinamides. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Carbamoylhexadecane-1-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides act as competitive inhibitors of enzymes such as dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts the synthesis of folic acid, leading to the antibacterial effects of sulfonamides .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include sulfonamides with varying alkyl chain lengths and substituents. For example:

- N-Hydroxyoctanamide : An 8-carbon alkyl chain with a hydroxy (-OH) group instead of carbamoyl. Its shorter chain reduces lipophilicity, while the hydroxy group enhances solubility in polar solvents .

- N-Substituted Ethyl-1H-indazole-3-carboxylates : Sulfonamide derivatives with aromatic indazole cores and ester functionalities. These exhibit distinct electronic profiles due to aromatic conjugation, contrasting with the aliphatic nature of N-Carbamoylhexadecane-1-sulfonamide .

Physicochemical Properties

| Compound | Chain Length | Functional Group | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 16 | Carbamoyl | 8.2 | 0.03 |

| N-Hydroxyoctanamide | 8 | Hydroxy | 3.1 | 12.5 |

| Ethyl-1H-indazole-3-carboxylate | 2 (ethyl) | Ester | 2.8 | 5.6 |

Hypothetical data based on structural trends; experimental values may vary.

The extended alkyl chain of this compound results in significantly higher LogP (lipophilicity) compared to shorter-chain analogs, reducing aqueous solubility. The carbamoyl group may improve metabolic stability compared to ester or hydroxy groups, which are prone to hydrolysis or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.